
Calanolide E
Overview
Description
Calanolide E is a naturally occurring compound extracted from the roots and stem bark of the Malaysian Carabina tree. It belongs to the class of tetracyclic 4-substituted dipyranocoumarins and is known for its significant antiviral activity, particularly against the human immunodeficiency virus (HIV) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calanolide E involves several steps, starting from phloroglucinol and butyrylacetic acid ethyl ester. The cyclization of these compounds in the presence of concentrated sulfuric acid yields 5,7-dihydroxy-4-propyl-2H-1-benzopyran-2-one. This intermediate is then condensed with propionyl chloride using aluminum chloride in nitrobenzene to produce the 8-propionyl derivative. Further cyclization with 3-hydroxy-3-methylbutyraldehyde dimethylacetal in refluxing pyridine forms the benzodipyran structure. The final steps involve cyclization with paraldehyde or acetaldehyde dimethylacetal using p-toluenesulfonic acid and trifluoroacetic acid in pyridine at high temperatures, followed by reduction with sodium borohydride and cerium chloride in ethanol .
Industrial Production Methods: Due to the complexity and low yield of natural extraction, industrial production of this compound relies on total synthesis methods. These methods are optimized for scalability and cost-effectiveness, ensuring a consistent supply of the compound for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Calanolide E undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new analogs.
Substitution: Substitution reactions, particularly at the hydroxyl and methyl groups, can yield a variety of derivatives with altered pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acylated derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Antiviral Activity
1. Anti-HIV Properties:
Calanolide E exhibits significant antiviral activity against HIV-1, particularly in drug-resistant strains. It operates as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which means it interferes with the reverse transcriptase enzyme crucial for the replication of the virus. Studies have shown that this compound can enhance the efficacy of existing antiviral therapies when used in combination with other drugs such as azidothymidine (AZT) and protease inhibitors .
2. Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to the active site of reverse transcriptase, thereby preventing the enzyme from functioning effectively. This mode of action is crucial for developing new therapeutic strategies against HIV, especially in cases where resistance to conventional treatments has developed .
Anticancer Activity
1. Inhibition of Tumor Growth:
this compound has shown promise in preclinical studies as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest . For instance, studies have demonstrated its effectiveness against leukemia cell lines by disrupting tumor-promoting pathways .
2. Synergistic Effects:
When combined with other chemotherapeutic agents, this compound has been reported to enhance the overall anticancer effect. This synergistic potential makes it a candidate for further exploration in combination therapies aimed at improving treatment outcomes in cancer patients .
Antimycobacterial Activity
1. Activity Against Mycobacterium tuberculosis:
this compound has been evaluated for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Preliminary findings suggest that it possesses bactericidal properties against both drug-susceptible and drug-resistant strains of mycobacteria . This characteristic is particularly relevant given the global challenge posed by multi-drug resistant TB.
2. Comparison with Standard Treatments:
In comparative studies, this compound's effectiveness has been measured against standard antitubercular drugs such as isoniazid and rifampicin. Results indicate that it may offer comparable or enhanced activity, warranting further investigation into its potential as an alternative or adjunctive treatment for TB .
Summary Table of Applications
Application Area | Specific Activity | Notable Findings |
---|---|---|
Antiviral | Anti-HIV-1 | Effective against drug-resistant strains; synergistic with AZT |
Anticancer | Inhibits tumor growth | Induces apoptosis; enhances effects with other chemotherapeutics |
Antimycobacterial | Active against Mycobacterium tuberculosis | Comparable efficacy to standard TB treatments |
Mechanism of Action
Calanolide E exerts its effects primarily through the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. By binding to the enzyme’s active site, this compound prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication. This mechanism is similar to that of other non-nucleoside reverse transcriptase inhibitors, but this compound’s unique structure allows it to overcome certain drug-resistant mutations .
Comparison with Similar Compounds
Calanolide A: Another member of the calanolide family, known for its potent anti-HIV activity.
Calanolide B (Costatolide): Similar in structure to Calanolide A, with comparable antiviral properties.
Dihydrocalanolide B: A reduced form of Calanolide B with distinct biological activities.
Uniqueness: Calanolide E stands out due to its unique structural features and its ability to inhibit drug-resistant strains of HIV. Unlike other calanolides, this compound has shown a broader spectrum of activity against various viral strains, making it a promising candidate for further therapeutic development .
Biological Activity
Calanolide E is a naturally occurring compound derived from the Calophyllum species, particularly Calophyllum inophyllum. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
This compound belongs to a class of compounds known as calanolides, which are characterized by their unique structural features that contribute to their biological activities. The compound is structurally similar to other calanolides, such as Calanolide A, which has been extensively studied for its anti-HIV properties. The mechanism of action of this compound is believed to involve inhibition of reverse transcriptase (RT) in HIV-1, similar to Calanolide A. Studies indicate that this compound may act early in the viral life cycle, preventing the replication of the virus.
Anti-HIV Properties
This compound has demonstrated significant antiviral activity against HIV-1. Research indicates that it possesses non-nucleoside reverse transcriptase inhibitor (NNRTI) properties. The effective concentration (EC50) values for this compound against various strains of HIV-1 have been reported to be in the low micromolar range, indicating potent activity.
Compound | EC50 (µM) | Activity |
---|---|---|
This compound | 0.10 - 0.17 | Inhibits HIV-1 replication |
Calanolide A | 0.02 - 0.5 | Inhibits HIV-1 replication |
Studies have shown that this compound is selectively active against HIV-1 but not against HIV-2 or simian immunodeficiency virus (SIV), making it a promising candidate for further development as an anti-HIV therapeutic agent.
The mechanism through which this compound exerts its antiviral effects involves binding to the reverse transcriptase enzyme. This binding inhibits the enzyme's activity, thereby preventing viral replication. Kinetic analyses suggest that this compound may bind to multiple sites on the RT enzyme, a characteristic that distinguishes it from other NNRTIs.
Anticancer Activity
In addition to its antiviral properties, this compound has also been investigated for its anticancer potential. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines with IC50 values indicating significant antiproliferative activity.
Cell Line IC50 (µM) Raji (Burkitt's lymphoma) 290 HeLa (cervical carcinoma) 200 - Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
- Combination Therapy : Preliminary findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, potentially reducing side effects associated with higher doses of traditional therapies.
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound are still under investigation; however, initial studies suggest favorable absorption and distribution characteristics. Animal studies indicate that the compound can cross the blood-brain barrier, which may be advantageous for treating central nervous system infections or cancers.
Safety Profile
Clinical trials assessing the safety profile of related compounds like Calanolide A have shown minimal adverse effects at therapeutic doses. Commonly reported side effects include mild gastrointestinal disturbances and transient dizziness.
Q & A
Basic Research Questions
Q. How is Calanolide E identified and characterized in natural sources?
- Methodological Answer : Identification involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural elucidation. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemistry. Comparative analysis with known calanolides (e.g., Calanolide A) helps validate purity and structural uniqueness. Natural source extraction protocols should detail solvent systems (e.g., ethanol, dichloromethane) and yield optimization .
Q. What in vitro models are used to assess this compound’s antiviral activity?
- Methodological Answer : Cell-based assays measuring reverse transcriptase inhibition (for HIV) or viral replication kinetics (e.g., plaque reduction assays for influenza) are standard. Use TZM-bl cells for HIV-1 inhibition studies, reporting IC50 values. Include controls for cytotoxicity (e.g., MTT assays) and validate results with positive controls like efavirenz .
Q. What are the known pharmacokinetic properties of this compound?
- Methodological Answer : Pharmacokinetic studies in animal models (e.g., rodents) measure bioavailability, half-life, and tissue distribution via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Plasma protein binding assays and metabolic stability tests in liver microsomes are essential for predicting human pharmacokinetics .
Q. What structural features of this compound contribute to its mechanism of action?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on the dipyranocoumarin core. Molecular docking simulations with HIV reverse transcriptase or influenza neuraminidase identify key interactions (e.g., hydrogen bonding with Lys101 or Tyr188). Compare analogs like Calanolide A to isolate critical functional groups .
Q. What are the cytotoxic thresholds of this compound in mammalian cell lines?
- Methodological Answer : Determine IC50 values using MTT or XTT assays across multiple cell lines (e.g., HEK293, HepG2). Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests). Report selectivity indices (IC50 antiviral activity / IC50 cytotoxicity) to evaluate therapeutic windows .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile disparities. Test bioavailability via oral/intravenous administration in animal models, measuring plasma concentration-time curves. Use physiologically based pharmacokinetic (PBPK) models to predict human outcomes. Cross-validate with ex vivo infectivity assays .
Q. What experimental designs optimize the study of this compound’s synergy with antiretrovirals?
- Methodological Answer : Employ combination index (CI) methods (e.g., Chou-Talalay). Isobologram analysis quantifies synergistic, additive, or antagonistic effects. Test fixed-ratio combinations in primary HIV isolates and resistant strains. Validate with time-kill assays and mechanistic studies (e.g., resistance mutation profiling) .
Q. How can bioavailability challenges in this compound formulations be addressed?
- Methodological Answer : Develop prodrugs (e.g., ester derivatives) to enhance solubility. Nanoformulations (liposomes, polymeric nanoparticles) improve stability and targeted delivery. Use in situ perfusion models (e.g., rat intestinal loop) to assess absorption enhancers. Validate with bioavailability studies in primates .
Q. What strategies improve the reproducibility of this compound extraction protocols?
- Methodological Answer : Standardize extraction parameters (solvent polarity, temperature, duration) using design of experiments (DoE) approaches. Quantify yield variability via coefficient of variation (CV) analysis. Publish detailed protocols in supplementary materials, including raw HPLC chromatograms and NMR spectra .
Q. How can systematic reviews synthesize fragmented data on this compound’s therapeutic potential?
- Methodological Answer : Follow PRISMA guidelines for literature screening and data extraction. Use meta-analysis tools (RevMan, R’s metafor) to pool in vitro/in vivo efficacy data. Assess bias via ROBINS-I for non-randomized studies. Highlight gaps in clinical translation and propose preclinical research priorities .
Properties
IUPAC Name |
5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVUACNNIWBIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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